tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
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Overview
Description
Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: is a complex organic compound characterized by its bromine atom and pyrrolo[3,4-d][1,2]oxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[3,4-d][1,2]oxazole ring system. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromination step is usually achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a more oxidized state.
Reduction: : Reduction of the bromine atom to form a corresponding bromide.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: : Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Bromate esters or other oxidized derivatives.
Reduction: : Bromide salts or corresponding reduced derivatives.
Substitution: : A wide range of substituted pyrrolo[3,4-d][1,2]oxazoles depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate: can be compared to other similar compounds such as 3-bromo-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylic acid and tert-butyl 3-bromo-2,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-5-carboxylate . The presence of the tert-butyl group in the target compound provides enhanced stability and reactivity compared to its counterparts.
Properties
CAS No. |
227619-53-6 |
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Molecular Formula |
C10H15BrN2O3 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-12-8(6)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
PBHFWAFWEMOQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2Br |
Purity |
95 |
Origin of Product |
United States |
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